molecular formula C19H15N3OS B12223449 3-(3-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(3-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12223449
M. Wt: 333.4 g/mol
InChI Key: LNZLMJUSYFRQIE-UHFFFAOYSA-N
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Description

2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a unique pyrrolo[3,2-d]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a pyrimidine derivative with a mercapto compound can lead to the formation of the desired product . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can lead to a variety of substituted pyrrolo[3,2-d]pyrimidine derivatives .

Scientific Research Applications

2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the mercapto group, which provides additional opportunities for chemical modification and biological interactions. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-(3-methylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H15N3OS/c1-12-6-5-9-14(10-12)22-18(23)17-16(21-19(22)24)15(11-20-17)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,21,24)

InChI Key

LNZLMJUSYFRQIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

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